4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide
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Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide is a useful research compound. Its molecular formula is C20H19BrClN3O3 and its molecular weight is 464.74. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide' involves the synthesis of the intermediate 6-bromo-2,4-dioxo-1,2-dihydroquinazoline, which is then reacted with N-(4-chlorophenethyl)butanamide to form the final product.
Starting Materials
4-chlorobenzyl cyanide, butanoyl chloride, 6-bromoanthranilic acid, sodium hydroxide, thionyl chloride, diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, ethyl acetate, triethylamine, N,N-dimethylformamide, N-(4-chlorophenethyl)butanamide
Reaction
Step 1: Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline, a. Dissolve 6-bromoanthranilic acid in thionyl chloride and heat under reflux for 2 hours., b. Cool the reaction mixture and add diethyl ether to precipitate the product., c. Filter the product and wash with diethyl ether to obtain 6-bromo-2,4-dioxo-1,2-dihydroquinazoline., Step 2: Synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide, a. Dissolve N-(4-chlorophenethyl)butanamide in N,N-dimethylformamide and add triethylamine., b. Add 6-bromo-2,4-dioxo-1,2-dihydroquinazoline and stir for 1 hour., c. Add butanoyl chloride and stir for an additional 2 hours., d. Quench the reaction with hydrochloric acid and extract with ethyl acetate., e. Wash the organic layer with sodium bicarbonate and brine, then dry over magnesium sulfate., f. Concentrate the solution and purify by column chromatography to obtain the final product.
properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O3/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPLFBLQMPPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide |
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